![molecular formula C18H12N4O3S B2531971 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 379218-74-3](/img/structure/B2531971.png)
5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a heterocyclic compound that incorporates both pyrazole and thiophene moieties. . The compound’s unique structure makes it an intriguing subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with a suitable diazinane derivative under basic conditions. The reaction is often carried out in boiling ethanol for about 45 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
The compound has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action for 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methylphenyl)-5-[[1-(phenylmethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]-1,3-diazinane-2,4,6-trione .
- 1,3-dimethyl-5-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene}-1,3-diazinane-2,4,6-trione .
Uniqueness
The presence of both pyrazole and thiophene moieties in 5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione makes it unique compared to other similar compounds
Propriétés
IUPAC Name |
5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-16-13(17(24)20-18(25)19-16)9-11-10-22(12-5-2-1-3-6-12)21-15(11)14-7-4-8-26-14/h1-10H,(H2,19,20,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQSVKUXGUVGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
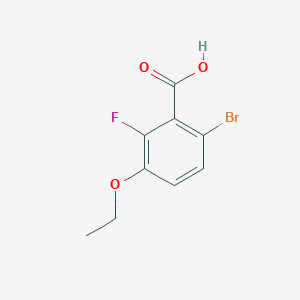
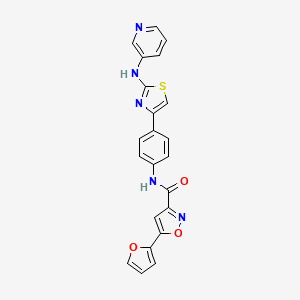
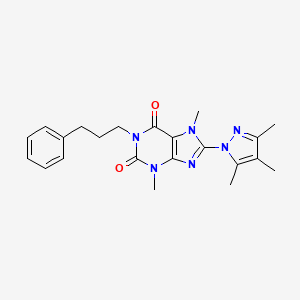
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2531894.png)
![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2531898.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2531900.png)
![methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2531901.png)
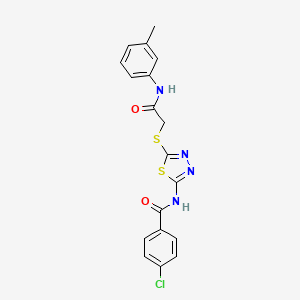
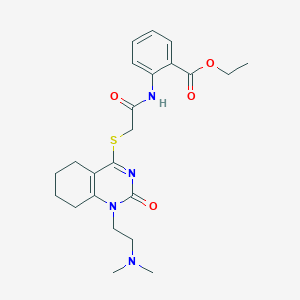
![(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2531907.png)
![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)
